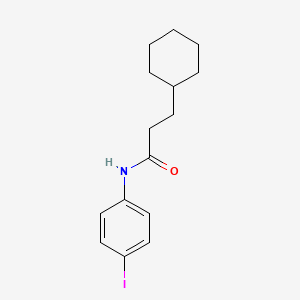![molecular formula C27H18N6O12 B15015146 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by multiple hydroxyl and nitro groups
準備方法
The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL involves multiple steps. Typically, the synthetic route includes the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-hydroxy-3-[(E)-[(2-hydroxy-3,5-dinitrophenyl)methylidene]amino]benzyl alcohol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pH, and the use of catalysts.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The hydroxyl groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar compounds include other nitrophenol derivatives and hydroxylated aromatic compounds. Compared to these, 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-hydroxy-3,5-dinitrophenol
- 4-hydroxy-3-nitrobenzaldehyde
- 2-hydroxy-5-nitrobenzyl alcohol
This detailed article provides a comprehensive overview of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C27H18N6O12 |
|---|---|
分子量 |
618.5 g/mol |
IUPAC名 |
2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C27H18N6O12/c34-24-3-1-14(6-20(24)28-12-16-8-18(30(38)39)10-22(26(16)36)32(42)43)5-15-2-4-25(35)21(7-15)29-13-17-9-19(31(40)41)11-23(27(17)37)33(44)45/h1-4,6-13,34-37H,5H2 |
InChIキー |
SEMOWJGMXGAODI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15015155.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15015165.png)
![1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B15015171.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B15015172.png)
